Structural Differentiation: C-17 Hydroxylation Confers Distinct NMR Spectral Signature
The C-17 hydroxyl group in 17-Hydroxyventuricidin A produces characteristic ¹³C NMR chemical shift differences relative to venturicidins A and B, confirming a structurally distinct congener rather than a simple analog [1]. Key spectral distinctions include the C-2 position (43.2 ppm for 17-Hydroxyventuricidin A vs. 43.8 ppm for venturicidin A and 43.6 ppm for venturicidin B), C-3 position (93.9 ppm vs. 94.0 ppm vs. 93.4 ppm, respectively), and the C-7 position (79.9 ppm vs. 80.3 ppm vs. 79.2 ppm, respectively) [1]. The C-17 hydroxyl substitution alters the hydrogen-bonding capacity and potential molecular recognition properties of the macrolide core.
| Evidence Dimension | ¹³C NMR chemical shift (δ in ppm) at key macrolide ring positions |
|---|---|
| Target Compound Data | C-2: 43.2; C-3: 93.9; C-7: 79.9 |
| Comparator Or Baseline | Venturicidin A: C-2: 43.8, C-3: 94.0, C-7: 80.3; Venturicidin B: C-2: 43.6, C-3: 93.4, C-7: 79.2 |
| Quantified Difference | C-2: -0.6 ppm vs. A; C-3: -0.1 ppm vs. A; C-7: -0.4 ppm vs. A |
| Conditions | ¹³C NMR spectroscopy in deuterated solvent; data compiled from Shaaban et al. (2014) comparative analysis |
Why This Matters
Procurement decisions for structure-activity relationship (SAR) studies require structurally authenticated compounds; the distinct NMR fingerprint confirms 17-Hydroxyventuricidin A is not interchangeable with venturicidins A or B.
- [1] Shaaban KA, Singh S, Elshahawi SI, et al. Venturicidin C, a new 20-membered macrolide produced by Streptomyces sp. TS-2-2. J Antibiot (Tokyo). 2014;67(3):223-230. DOI: 10.1038/ja.2013.113 View Source
